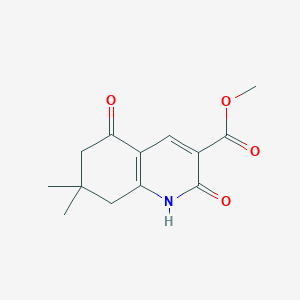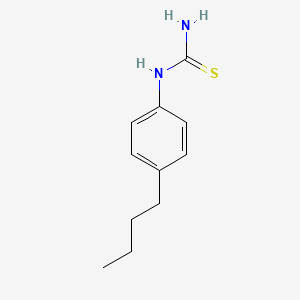
Nystatin A2
Vue d'ensemble
Description
Nystatin is a polyene ionophore antifungal used to treat cutaneous, mucocutaneous, and gastrointestinal mycotic infections, particularly those caused by Candida species . It is one of the most effective antifungal agents synthesized by bacteria, in this case, a strain of Streptomyces noursei . Nystatin is a complex mixture of tetraene components, designated A1, A2, and A3 .
Synthesis Analysis
Different strains of Streptomyces noursei, depending on the genotype, can synthesize preparations with different component ratios . For example, strain 153 produces nystatin consisting mainly of component A1 , and strains LIA 0178 and 0187 with A2 and A3 contents of 50 and 65%, respectively .Molecular Structure Analysis
Nystatin is a complex mixture of tetraene components, designated A1, A2, and A3 . The chemical structures have been established for nystatins A1, A2, A3 .Chemical Reactions Analysis
Nystatin’s solubility is increased in aqueous-organic systems. In aqueous alcohols and acetone, the solubility of nystatin passes through a maximum; the greatest solubility is achieved with a water content of 30-40% .Physical And Chemical Properties Analysis
Nystatin is an amorphous or crystalline powder with a light-yellow color, practically insoluble in water and slightly soluble in polar organic solvents . In aqueous solutions, nystatin has a pK1 and pK2 of 2.64 and 9.73, respectively .Applications De Recherche Scientifique
1. Neurological Applications
Nystatin has shown potential in neurology, particularly in enhancing axonal regeneration and extension. Research by Roselló-Busquets et al. (2020) found that Nystatin can increase the growth area of neuronal cones and enhance axon length, branching, and regeneration post-axotomy in hippocampal neurons. It achieves this by modifying nitric oxide levels and activating different signaling pathways at varying concentrations (Roselló-Busquets et al., 2020).
2. Antifungal Research
Nystatin has been extensively researched for its antifungal properties. Semis et al. (2010) developed a formulation of Nystatin and intralipid, a food supplement, and found it effective against Candida, Aspergillus, and Fusarium species. This novel formulation, Nystatin-intralipid, was less toxic than Nystatin alone and showed stable physical properties over time (Semis et al., 2010).
3. Immunological Research
In the field of immunology, Nystatin's role in inducing proinflammatory properties has been investigated. Razonable et al. (2005) demonstrated that Nystatin induces secretion of cytokines like interleukin (IL)-1β, IL-8, and tumor necrosis factor-alpha through the activation of toll-like receptors. This insight suggests a TLR-dependent mechanism behind Nystatin's proinflammatory properties (Razonable et al., 2005).
4. Cardiology Research
The effects of Nystatin on the cardiovascular system have been explored. Aszalos et al. (1984) studied the action of Nystatin on rat myocardial cells and isolated hearts. They discovered that Nystatin can cause arrhythmias, which are influenced by changes in cell membrane rigidity. This highlights a relationship between the biochemical changes caused by Nystatin in cell membranes and its physiological effects on the heart (Aszalos et al., 1984).
5. Molecular and Cellular Biology
Nystatin's interaction with cell membranes has been a significant focus in molecular biology. Szomek et al. (2020) used UV-sensitive microscopy toobserve the binding of Nystatin to the plasma membranes of living cells. Their study showed that Nystatin forms aggregates that adhere to cell surfaces and spread into the plasma membrane. This research sheds light on Nystatin's selective fungicidal effect based on its differential interaction with yeast membranes containing ergosterol compared to mammalian cholesterol (Szomek et al., 2020).
6. Microbiology
In microbiology, the unique specificity of Nystatin for fungi has been investigated. Lampen et al. (1959) studied the absorption of Nystatin by microorganisms, particularly fungi, noting its high activity against fungal growth while having minimal effect on other microorganisms. Their work contributed to understanding the metabolic derangements caused by Nystatin in fungi, which is directly related to its fungicidal process (Lampen et al., 1959).
Mécanisme D'action
Safety and Hazards
Nystatin may cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .
Orientations Futures
Nystatin is the drug of first choice in the treatment of oral candidiasis . Future perspectives to overcome drug limitations were also addressed and discussed in a review . These include the development of a non-toxic and more effective Nystatin formulation, which requires a better understanding of its molecular mechanism of action at the cell membrane .
Propriétés
IUPAC Name |
(1R,3S,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,7,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75NO16/c1-28-18-15-13-11-9-7-5-6-8-10-12-14-16-21-36(63-46-44(57)41(48)43(56)31(4)62-46)25-38-40(45(58)59)37(53)27-47(60,64-38)26-33(50)20-17-19-32(49)22-34(51)23-35(52)24-39(54)61-30(3)29(2)42(28)55/h5-6,8,10-16,18,21,28-38,40-44,46,49-53,55-57,60H,7,9,17,19-20,22-27,48H2,1-4H3,(H,58,59)/b6-5+,10-8+,13-11+,14-12+,18-15+,21-16+/t28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQCAVZSAUESR-XTEMEEEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872324 | |
| Record name | Nystatin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65086-32-0 | |
| Record name | Nystatin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065086320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nystatin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NYSTATIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SW1HY37N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



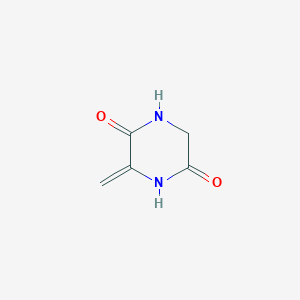
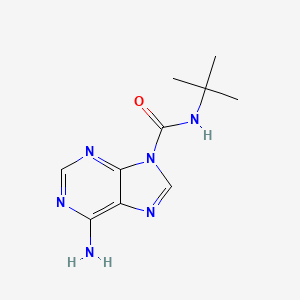
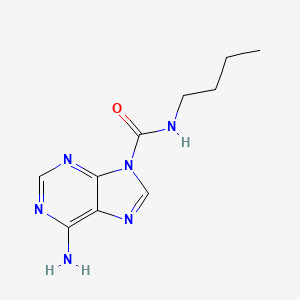
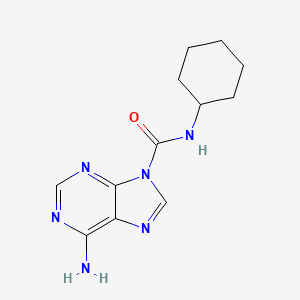

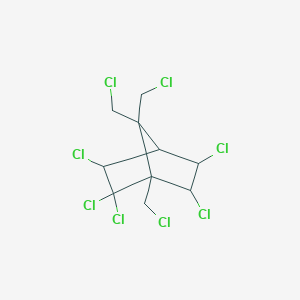
![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)
![2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline](/img/structure/B3329929.png)
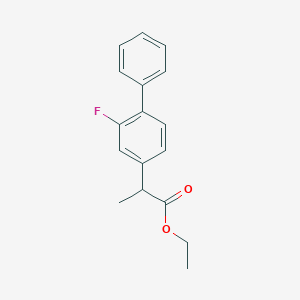
![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
